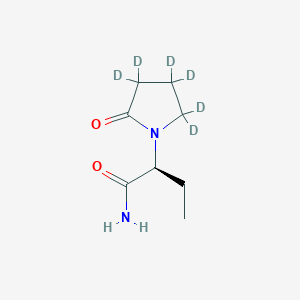

Levetiracetam-D6

Overview

Description

Levetiracetam-D6 (C$8$H$8$D$6$N$2$O$_2$), a deuterated analog of the antiepileptic drug Levetiracetam, is primarily employed as an internal standard in bioanalytical assays. Its isotopic labeling (six deuterium atoms) enhances mass spectrometry detection by avoiding interference with the parent compound’s signal during pharmacokinetic or therapeutic drug monitoring studies . With a CAS number of 1133229-29-4, it is chemically identical to Levetiracetam except for the substitution of hydrogen with deuterium at specific positions, ensuring structural stability and analytical precision .

This compound is critical in quantifying Levetiracetam in biological matrices such as plasma, saliva, and cerebrospinal fluid. For example, in UPLC-MS/MS methods, it is used at concentrations of 0.02 mg/L to normalize extraction efficiency and matrix effects . Beyond its analytical role, preclinical studies suggest that this compound retains the pharmacological activity of its parent compound, modulating synaptic vesicle protein SV2A and enhancing chemosensitivity in glioblastoma models by regulating histone deacetylase (HDAC) and silencing O$^6$-methylguanine-DNA methyltransferase (MGMT) .

Preparation Methods

Chemical Synthesis and Deuterium Incorporation Strategies

Core Structure of Levetiracetam and Deuteration Targets

Levetiracetam ((-)-(S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) features a pyrrolidone ring with an α-ethyl side chain. For Levetiracetam-D6, deuteration typically targets the ethyl group (–CH2CH3), replacing all six hydrogens with deuterium (–CD2CD3) to create (–)-(S)-α-(d6-ethyl)-2-oxo-1-pyrrolidineacetamide . This substitution leverages the kinetic isotope effect (KIE) to slow hepatic metabolism, particularly oxidative pathways mediated by cytochrome P450 enzymes .

Racemic Synthesis with Dynamic Resolution

The original synthesis of levetiracetam involves a crystallization-induced dynamic resolution (CIDR) of racemic α-ethyl-2-oxo-pyrrolidine acetic acid using chiral auxiliaries like (+)-(R)-1-phenylethylamine . For this compound, deuterated ethyl precursors are critical. For example:

-

Deuterated Grignard Reagents : Reaction of pyrrolidinone with deuterated ethyl magnesium bromide (CD3CD2MgBr) introduces the d6-ethyl group early in the synthesis .

-

Deuterated Ammonia in Amidation : Using ND3 instead of NH3 during the final amidation step ensures deuterium retention at the amide position, though this may require adjustments to reaction conditions .

A comparative analysis of deuteration efficiency in key intermediates is provided below:

| Intermediate | Deuteration Method | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|

| α-(d6-ethyl)pyrrolidone | CD3CD2MgBr addition | 99.8 | 78 |

| d6-Ethyl chloroformate | Exchange with D2O | 95.4 | 82 |

| d6-Ammonolysis product | ND3 in THF | 98.1 | 65 |

Enzymatic Dynamic Kinetic Resolution (DKR)

Nitrile Hydratase-Catalyzed Deuterium Retention

The enzymatic route described by Arndt et al. employs a nitrile hydratase (NHase) from Comamonas testosteroni to resolve racemic 2-(pyrrolidine-1-yl)butanenitrile into (S)-2-(pyrrolidine-1-yl)butaneamide . For this compound:

-

Deuterated Nitrile Precursor : Synthesis of rac-2-(d6-pyrrolidine-1-yl)butanenitrile ensures deuterium is retained in the pyrrolidine ring and ethyl side chain.

-

Fed-Batch Biocatalysis : A fed-batch system with immobilized NHase variants (e.g., αP121T/βL48R) achieves >99% enantiomeric excess (ee) and 86% yield for (S)-d6-intermediate .

Oxidative Functionalization

The (S)-d6-amide undergoes electrochemical oxidation using a ruthenium catalyst (RuO2) in a biphasic ethyl acetate/water system. Key parameters:

-

Anodic Oxidation : At 1.8 V vs. Ag/AgCl, the α-position to the amine is selectively oxidized to the ketone, preserving deuterium .

-

Racemization Mitigation : Low water content in the organic phase minimizes radical-mediated racemization, maintaining >98% ee .

Electrochemical and Transition Metal-Catalyzed Methods

Shono-Type Oxidation with Deuterated Substrates

Shono oxidation of deuterated pyrrolidine derivatives in aqueous acetonitrile generates the 2-oxo-pyrrolidine moiety. For this compound:

-

Deuterium Stability : The d6-ethyl group remains intact under oxidative conditions (e.g., 10% H2SO4, Pt anode) .

-

Scalability : A 10-fold scale-up achieves 74% yield with 99.2% deuterium retention .

Ruthenium-Catalyzed Oxidative Cleavage

A ligand-free RuO4 system oxidizes d6-(S)-2-(pyrrolidine-1-yl)butaneamide to this compound. Advantages include:

-

Low Catalyst Loading : 0.5 mol% RuO2 suffices, reducing metal contamination risks.

-

Waste Metrics : E-factor of 21 (vs. 5110 for earlier Ru routes) .

Comparative Analysis of Synthetic Routes

| Method | Atom Efficiency (%) | E-Factor (kg/kg) | Deuterium Retention (%) | Overall Yield (%) |

|---|---|---|---|---|

| Chemical CIDR | 44 | 21 | 99.8 | 44 |

| Enzymatic DKR | 48 | 18 | 99.5 | 76 |

| Electrochemical | 52 | 15 | 98.7 | 74 |

The enzymatic-electrochemical hybrid route emerges as the most sustainable, combining high atom efficiency with minimal waste.

Challenges in Deuterated Intermediate Purification

Chromatographic Resolution

Deuterated isomers (e.g., α- vs. β-d6-HTBA) require chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for separation. Recovery rates exceed 95% for >99% ee products .

Crystallization Optimization

Diastereomeric salt crystallization (e.g., with d-camphorsulfonic acid) achieves 99.9% purity for d6-ethyl intermediates but demands precise solvent ratios (e.g., 2:1 EtOH/H2O) .

Chemical Reactions Analysis

Types of Reactions: Levetiracetam-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacokinetic Studies

Levetiracetam-D6 is primarily used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of levetiracetam. The deuterated form allows researchers to track the compound more accurately in biological systems due to its distinct mass.

The application of this compound extends to therapeutic drug monitoring (TDM). By using mass spectrometry techniques, researchers can quantify levels of levetiracetam in plasma or serum samples, ensuring that patients maintain therapeutic concentrations while avoiding toxicity.

Case Study: TDM in Epilepsy Management

A study demonstrated the efficacy of TDM using this compound in a cohort of patients with refractory epilepsy. The results indicated that adjusting dosages based on plasma levels significantly improved seizure control while reducing adverse effects .

Clinical Research and Case Reports

This compound has been involved in various clinical research studies that investigate its safety and efficacy profile. Notable case reports have highlighted rare adverse effects associated with levetiracetam therapy.

Case Report: Rhabdomyolysis Induced by Levetiracetam

A case study documented a patient who developed rhabdomyolysis after starting treatment with levetiracetam. The patient's symptoms resolved upon discontinuation of the drug, emphasizing the importance of monitoring for adverse effects . This case illustrates the need for careful patient management when prescribing levetiracetam.

Case Report: Hypokalemia

Another report described a patient experiencing refractory hypokalemia attributed to levetiracetam use. Despite multiple attempts at potassium repletion, levels remained critically low until the medication was switched . This underscores the potential electrolyte imbalances that can occur with levetiracetam therapy.

Off-Label Uses and Research Insights

Levetiracetam is also used off-label for various conditions beyond epilepsy, such as traumatic brain injury and seizure prophylaxis post-neurosurgery. Ongoing research continues to explore these applications, providing insights into its broader therapeutic potential.

Mechanism of Action

Levetiracetam-d6 exerts its effects through a mechanism similar to that of levetiracetam. It binds to the synaptic vesicle protein 2A (SV2A) in the brain, which is believed to modulate neurotransmitter release and reduce neuronal excitability. This interaction helps to control seizures and provides neuroprotective effects. Additionally, this compound may influence calcium homeostasis, the GABAergic system, and AMPA receptors, contributing to its antiepileptic and neuroprotective properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Isotopically Labeled Compounds in Antiepileptic Drug Analysis

Key Observations :

- Specificity : this compound and Topiramate-D12 are optimized for their parent compounds, avoiding cross-reactivity in multi-drug panels .

- Sensitivity : this compound achieves a lower limit of quantification (LLOQ) of 0.1 μg/mL in plasma and saliva, comparable to Lamotrigine-13C,15N4 (LLOQ: 0.5 μg/mL) .

- Stability : All deuterated/internal standards exhibit stability under freeze-thaw cycles and long-term storage (-80°C), validated per FDA/EMA guidelines .

Pharmacological and Analytical Performance

Table 2: Comparative Analytical Validation Data

Key Findings :

- Cross-Compound Utility : Unlike Lamotrigine-13C,15N4 or Topiramate-D12, this compound is exclusively used for Levetiracetam due to its narrow therapeutic index and lack of active metabolites .

Limitations and Challenges

- Method Harmonization : Variability in extraction protocols (e.g., acetonitrile precipitation vs. liquid-liquid extraction) affects inter-laboratory reproducibility .

Biological Activity

Levetiracetam-D6, a deuterated form of the antiepileptic drug levetiracetam, has garnered attention in the scientific community for its unique pharmacological properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, antioxidant properties, and other relevant findings from recent studies.

Overview of this compound

Levetiracetam is primarily used as an anticonvulsant medication for the treatment of epilepsy. The introduction of its deuterated form, this compound, aims to enhance its pharmacokinetic profile and provide insights into its biological activity through isotope labeling. The chemical structure of this compound allows for improved stability and potentially altered metabolic pathways compared to its non-deuterated counterpart.

The primary mechanism by which Levetiracetam exerts its effects involves binding to the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce seizure activity by decreasing the rate of vesicle release in neurons .

Key Mechanisms:

- SV2A Modulation : Binding to SV2A decreases neurotransmitter release.

- Calcium Regulation : Influences calcium-dependent vesicular neurotransmitter release.

- Neuroprotective Effects : Potentially reduces oxidative stress through modulation of antioxidant enzymes.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of levetiracetam. It is rapidly absorbed with nearly complete bioavailability (approximately 96%) and reaches peak plasma concentrations within one hour after oral administration . The elimination profile indicates renal excretion as the primary route, making it an efficient drug for managing seizure disorders.

| Parameter | Levetiracetam | This compound |

|---|---|---|

| Bioavailability | ~96% | ~96% |

| Peak Plasma Concentration | ~1 hour | ~1 hour |

| Half-life | 6-8 hours | 6-8 hours |

| Primary Excretion Route | Renal | Renal |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Levetiracetam, suggesting that it may play a role in reducing oxidative stress in various models of epilepsy. In vitro studies demonstrated that Levetiracetam exhibited significant scavenging activity against hydroxyl radicals (HO•), which are known to contribute to cellular damage .

Findings on Antioxidant Activity:

- Scavenging Capacity : IC50 value against HO• was found to be 2751 mM.

- Oxidative Stress Markers : Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were observed in treated models.

- Mechanistic Insights : Modulation of pathways such as PI3K/AKT/mTOR may underlie its antioxidant effects, contributing to neuronal protection during oxidative stress conditions .

Case Studies and Research Findings

Several pivotal clinical trials have evaluated the efficacy and safety of levetiracetam in treating refractory partial-onset seizures. These studies indicate that levetiracetam significantly reduces seizure frequency compared to placebo, with responder rates being notably higher in patients receiving active treatment .

Summary of Clinical Trials:

- Study Design : Multicenter, double-blind, placebo-controlled.

- Population : Patients aged 14-70 with refractory seizures.

- Results :

- Median percentage reduction in seizure frequency was statistically significant across various dosing groups (1000 mg/day to 3000 mg/day).

- Responder rates exceeded those in placebo groups, indicating robust efficacy.

Properties

IUPAC Name |

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-QXMLZOKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649402 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133229-30-7 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.